4-(Benzyloxy)-3-chloro-5-fluorophenol chemical properties
4-(Benzyloxy)-3-chloro-5-fluorophenol chemical properties
An In-depth Technical Guide to 4-(Benzyloxy)-3-chloro-5-fluorophenol
Introduction
4-(Benzyloxy)-3-chloro-5-fluorophenol is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The unique substitution pattern on the phenol ring, featuring a bulky benzyloxy group, a deactivating chloro group, and a strongly electron-withdrawing fluoro group, imparts a distinct reactivity profile that makes it a valuable building block for targeted molecular design. The presence of multiple reactive sites—the phenolic hydroxyl group, the potential for electrophilic and nucleophilic aromatic substitution, and the benzylic ether linkage—allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(Benzyloxy)-3-chloro-5-fluorophenol, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While specific experimental data for 4-(Benzyloxy)-3-chloro-5-fluorophenol is not extensively reported in the literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₃H₁₀ClFO₂ | Based on structure |
| Molecular Weight | 252.67 g/mol | Based on structure[1] |
| Appearance | Likely a solid at room temperature | Analogy to similar substituted phenols |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH); low water solubility | General solubility of aromatic ethers and phenols |
| Melting Point | Not available (expected to be a solid) | N/A |
| Boiling Point | Not available (likely high due to molecular weight and polarity) | N/A |
| pKa | Expected to be lower than phenol (9.9) due to the electron-withdrawing Cl and F substituents | Inductive effects of halogens |
| LogP | 3.76 | Computational prediction[1] |
Spectroscopic Characterization (Predicted)
The structural features of 4-(Benzyloxy)-3-chloro-5-fluorophenol give rise to a predictable spectroscopic signature.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| Phenolic OH | 5.0 - 6.0 | Singlet (broad) | N/A |
| Benzylic CH₂ | ~5.1 | Singlet | N/A |
| Phenyl H (of benzyl group) | 7.3 - 7.5 | Multiplet | H-H |
| Aromatic H (phenol ring, H-2) | ~6.8 | Doublet of doublets | H-F, H-H |
| Aromatic H (phenol ring, H-6) | ~6.7 | Doublet of doublets | H-F, H-H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Benzylic CH₂ | ~70 |
| Aromatic C-O (phenol) | 145 - 150 |
| Aromatic C-F | 155 - 160 (with C-F coupling) |
| Aromatic C-Cl | 120 - 125 |
| Aromatic C-OBn | 140 - 145 |
| Aromatic CH (phenol ring) | 105 - 115 |
| Phenyl C (benzyl group) | 127 - 136 |
¹⁹F NMR Spectroscopy
A single resonance is expected in the ¹⁹F NMR spectrum, with coupling to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
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O-H stretch (phenol): 3200-3600 cm⁻¹ (broad)
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C-H stretch (aromatic): 3000-3100 cm⁻¹
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C-H stretch (aliphatic): 2850-3000 cm⁻¹
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C=C stretch (aromatic): 1450-1600 cm⁻¹
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C-O stretch (ether): 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric)
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C-F stretch: 1000-1400 cm⁻¹
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C-Cl stretch: 600-800 cm⁻¹
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₃H₁₀ClFO₂) with a high degree of accuracy. The fragmentation pattern would likely involve the loss of the benzyl group (m/z 91) and subsequent fragmentation of the substituted phenol ring.
Synthesis and Purification
A plausible and efficient synthesis of 4-(Benzyloxy)-3-chloro-5-fluorophenol involves the selective benzylation of the corresponding phenol precursor, 3-chloro-5-fluorophenol.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-(Benzyloxy)-3-chloro-5-fluorophenol.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 3-chloro-5-fluorophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
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Addition of Benzylating Agent: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.
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Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(Benzyloxy)-3-chloro-5-fluorophenol.
Causality behind Experimental Choices:
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Choice of Base: K₂CO₃ is a cost-effective and commonly used base for Williamson ether synthesis. Cs₂CO₃ is a milder and more soluble base that can sometimes lead to higher yields and faster reaction times, especially with less reactive substrates.
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Choice of Solvent: Acetone is a good solvent for this reaction and allows for easy removal after the reaction. DMF can be used to increase the solubility of the reactants and accelerate the reaction rate due to its polar aprotic nature.
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Purification: Column chromatography is the standard method for purifying organic compounds of this type, allowing for the separation of the desired product from any unreacted starting materials or byproducts.
Reactivity and Chemical Behavior
The reactivity of 4-(Benzyloxy)-3-chloro-5-fluorophenol is governed by the interplay of its functional groups.
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Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, which can then participate in various reactions such as O-alkylation or O-acylation. It also activates the aromatic ring towards electrophilic substitution.
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Aromatic Ring: The aromatic ring is substituted with both activating (benzyloxy) and deactivating (chloro, fluoro) groups. The overall electron density of the ring is reduced, making it less susceptible to electrophilic aromatic substitution than phenol itself. However, the ortho and para positions relative to the hydroxyl and benzyloxy groups are the most likely sites of reaction. The presence of the halogen atoms makes the ring susceptible to nucleophilic aromatic substitution under harsh conditions.
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Benzyloxy Group: The ether linkage is generally stable but can be cleaved under strong acidic conditions or by hydrogenolysis (e.g., using H₂/Pd-C) to regenerate the phenol. This makes the benzyl group a useful protecting group for the phenolic hydroxyl.
Potential Applications in Research and Development
4-(Benzyloxy)-3-chloro-5-fluorophenol is a valuable building block for the synthesis of more complex molecules.
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Medicinal Chemistry: Halogenated phenols are common structural motifs in bioactive compounds. This molecule can serve as a precursor for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents. The benzyloxy group itself is a recognized pharmacophore in certain contexts, such as in some monoamine oxidase (MAO) inhibitors[2]. The specific substitution pattern may impart favorable properties such as improved metabolic stability or enhanced binding affinity to biological targets. The derivatives of similar compounds like 2-amino-4-chloro-5-fluorophenol have been explored for their anticancer and antimicrobial activities[3].
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Materials Science: Substituted phenols can be used in the synthesis of polymers, dyes, and other functional materials. The presence of the fluoro and chloro substituents can be exploited to tune the electronic and physical properties of these materials.
Safety and Handling
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Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[4][5] May cause skin and serious eye irritation, as well as respiratory irritation.[4][5]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles.
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Skin Protection: Wear protective gloves and clothing.
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Respiratory Protection: Use in a well-ventilated area or with a respirator if dust or vapors are generated.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Wash hands and any exposed skin thoroughly after handling.[4]
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Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[6]
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First Aid:
References
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Tradeindia. (n.d.). 4-(benzyloxy)-3-chloro-5-fluorophenylboronic Acid - Cas No: 2096340-08-6. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-3-fluorophenol. Retrieved from [Link]
- Domingos, D. B., et al. (2015). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 17(31), 20372-20379.
- McKay, G., et al. (2017). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 51(15), 8446-8454.
- Clayden, J., et al. (2023).
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MassBank. (2020, August 19). CP-114271. Retrieved from [Link]
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Domingos, D. B., et al. (2015). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PMC. Retrieved from [Link]
- Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084.
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Boroncore. (n.d.). 4-(Benzyloxy)-3-chloro-5-fluorophenol. Retrieved from [Link]
- Hug, J., et al. (2022). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. arXiv.
- Reva, I., et al. (2022).
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Biological Magnetic Resonance Bank. (n.d.). 4-Chlorophenol. Retrieved from [Link]
- Brahmayya, M. (2016). FT-IR spectra of 4-benzyloxy toluene.
- Sanna, C., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1859.
- Biosciences Biotechnology Research Asia. (2022, December 10).
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AHL. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
- Chen, Y., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 275.
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PubChem. (n.d.). 3-(Benzyloxy)-5-fluorophenol. Retrieved from [Link]
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